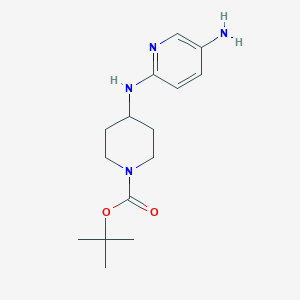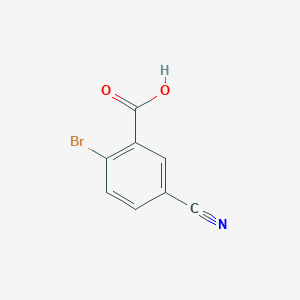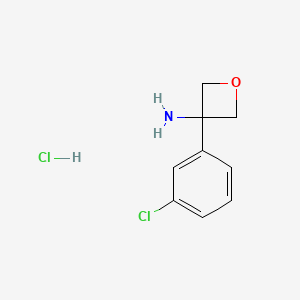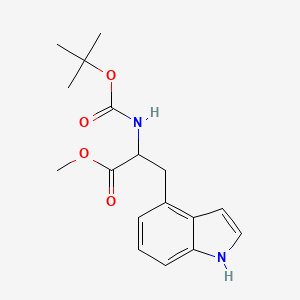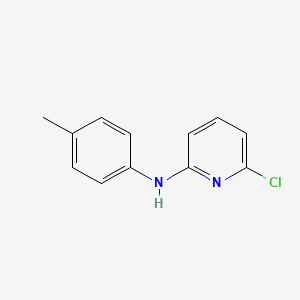
Hidrocloruro de 4-clorofenilalaninol
Descripción general
Descripción
4-Chlorophenylalaninol Hydrochloride is a chemical compound with the CAS Number: 1379971-06-8. It has a molecular weight of 222.11 . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for 4-Chlorophenylalaninol Hydrochloride is 2-amino-3-(4-chlorophenyl)-1-propanol hydrochloride . The InChI code for the compound is 1S/C9H12ClNO.ClH/c10-8-3-1-7(2-4-8)5-9(11)6-12;/h1-4,9,12H,5-6,11H2;1H .Physical And Chemical Properties Analysis
4-Chlorophenylalaninol Hydrochloride is a white to yellow solid . It should be stored at a temperature of +4°C .Aplicaciones Científicas De Investigación
Farmacología
Hidrocloruro de 4-clorofenilalaninol: se utiliza en la investigación farmacológica debido a su posible papel como bloque de construcción en la síntesis de moléculas más complejas. Se ha relacionado con el estudio de compuestos como el Hidrocloruro de Bupropión, que se utiliza en medicamentos para tratar la depresión y ayudar a dejar de fumar .
Bioquímica
En bioquímica, este compuesto es de interés por sus efectos inhibitorios sobre enzimas como la triptófano hidroxilasa, que es crucial en la biosíntesis de la serotonina . Esto lo hace valioso para estudiar las vías de los neurotransmisores y sus implicaciones en los trastornos neurológicos.
Síntesis Química
This compound: sirve como un bloque de construcción orgánico en la síntesis química. Su estructura permite la creación de varios derivados, que se pueden utilizar para desarrollar nuevos fármacos o materiales con propiedades específicas .
Neurociencia
La influencia del compuesto en la producción de serotonina lo hace significativo en la neurociencia. Se utiliza para comprender las vías bioquímicas en el cerebro y los efectos de la depleción de serotonina, que se asocia con condiciones como la depresión y la ansiedad .
Ciencia de Materiales
Si bien no se mencionan explícitamente las aplicaciones directas en la ciencia de los materiales, el papel del compuesto en la síntesis química sugiere usos potenciales en la creación de materiales con configuraciones moleculares específicas .
Ciencia Ambiental
Aunque no se utiliza directamente en la ciencia ambiental, las metodologías utilizadas para estudiar el This compound podrían aplicarse a la sostenibilidad ambiental. Las técnicas espectroscópicas utilizadas en su análisis también se pueden emplear para detectar y monitorear contaminantes ambientales .
Mecanismo De Acción
Target of Action
The primary target of 4-Chlorophenylalaninol Hydrochloride is the enzyme Tryptophan Hydroxylase (TPH) . This enzyme plays a crucial role in the synthesis of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
4-Chlorophenylalaninol Hydrochloride acts as an inhibitor of Tryptophan Hydroxylase . By binding to this enzyme, it prevents the conversion of tryptophan to 5-hydroxytryptamine (5-HT), also known as serotonin . This results in a decrease in the levels of serotonin in the brain .
Biochemical Pathways
The inhibition of Tryptophan Hydroxylase by 4-Chlorophenylalaninol Hydrochloride affects the serotonin synthesis pathway . This pathway begins with the amino acid tryptophan, which is converted into 5-hydroxytryptamine (serotonin) by the action of Tryptophan Hydroxylase . By inhibiting this enzyme, 4-Chlorophenylalaninol Hydrochloride disrupts the production of serotonin .
Result of Action
The primary molecular effect of 4-Chlorophenylalaninol Hydrochloride is the reduction of serotonin levels in the brain due to its inhibitory effect on Tryptophan Hydroxylase . This can lead to various cellular and physiological effects, depending on the role of serotonin in different cell types and systems.
Análisis Bioquímico
Biochemical Properties
4-Chlorophenylalaninol Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with tryptophan hydroxylase, an enzyme involved in the synthesis of serotonin. 4-Chlorophenylalaninol Hydrochloride inhibits the activity of tryptophan hydroxylase, leading to a decrease in serotonin levels . Additionally, it interacts with matrix metalloproteinases and pro-inflammatory factors, influencing various biochemical pathways .
Cellular Effects
4-Chlorophenylalaninol Hydrochloride has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to deplete serotonin levels in the brain by inhibiting tryptophan hydroxylase . This depletion affects various cellular processes, including neurotransmission and mood regulation. Furthermore, 4-Chlorophenylalaninol Hydrochloride impacts gene expression by altering the expression levels of tryptophan hydroxylase and other related genes .
Molecular Mechanism
The molecular mechanism of 4-Chlorophenylalaninol Hydrochloride involves its interaction with specific biomolecules. It binds to tryptophan hydroxylase, inhibiting its activity and reducing serotonin synthesis . This inhibition leads to a cascade of effects on cellular signaling pathways and gene expression. Additionally, 4-Chlorophenylalaninol Hydrochloride may interact with other enzymes and proteins, further modulating biochemical pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chlorophenylalaninol Hydrochloride change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 4-Chlorophenylalaninol Hydrochloride remains stable under specific conditions, but its degradation products may have different biochemical properties . Long-term exposure to 4-Chlorophenylalaninol Hydrochloride can lead to sustained inhibition of tryptophan hydroxylase and prolonged depletion of serotonin levels .
Dosage Effects in Animal Models
The effects of 4-Chlorophenylalaninol Hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits tryptophan hydroxylase and reduces serotonin levels without causing significant adverse effects . At high doses, 4-Chlorophenylalaninol Hydrochloride may exhibit toxic effects, including alterations in cellular metabolism and gene expression . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
4-Chlorophenylalaninol Hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as tryptophan hydroxylase and matrix metalloproteinases, influencing the synthesis and degradation of various biomolecules . The compound’s effects on metabolic flux and metabolite levels are critical for understanding its overall impact on cellular function and biochemical pathways .
Transport and Distribution
The transport and distribution of 4-Chlorophenylalaninol Hydrochloride within cells and tissues are essential for its biochemical activity. The compound is transported across cell membranes and distributed to various cellular compartments . It interacts with transporters and binding proteins, affecting its localization and accumulation within cells . Understanding the transport and distribution mechanisms of 4-Chlorophenylalaninol Hydrochloride is crucial for optimizing its use in biochemical and pharmacological studies.
Subcellular Localization
The subcellular localization of 4-Chlorophenylalaninol Hydrochloride influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in serotonin synthesis and other biochemical pathways . Additionally, 4-Chlorophenylalaninol Hydrochloride may be directed to specific cellular compartments through targeting signals and post-translational modifications . These localization mechanisms are essential for understanding the compound’s overall impact on cellular function.
Propiedades
IUPAC Name |
2-amino-3-(4-chlorophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-8-3-1-7(2-4-8)5-9(11)6-12;/h1-4,9,12H,5-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDWUIKCXWULET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


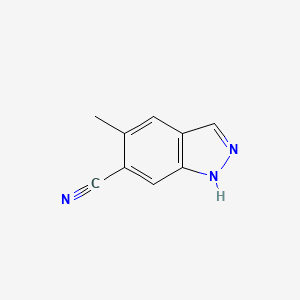
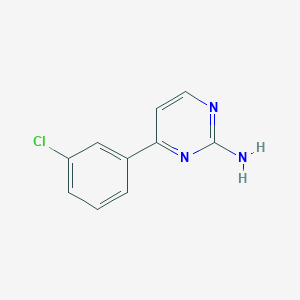

![2-[(Trifluoromethoxy)methyl]pyrrolidine](/img/structure/B1455250.png)
![2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride](/img/structure/B1455252.png)


